molecular formula C12H12N2O3 B11878482 Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate CAS No. 82419-95-2

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate

Cat. No.: B11878482
CAS No.: 82419-95-2
M. Wt: 232.23 g/mol
InChI Key: MAGRQNTZWGCCNB-UHFFFAOYSA-N
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Description

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthetic strategies are increasingly being adopted to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds .

Scientific Research Applications

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

CAS No.

82419-95-2

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7-tetraene-5-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)7-6-13-8-4-3-5-9-10(8)11(7)17-14-9/h6H,2-5H2,1H3

InChI Key

MAGRQNTZWGCCNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2CCCC3=NOC1=C23

Origin of Product

United States

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